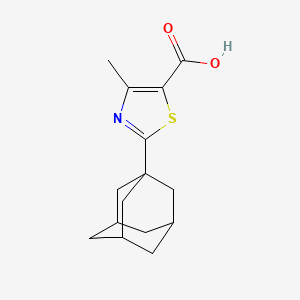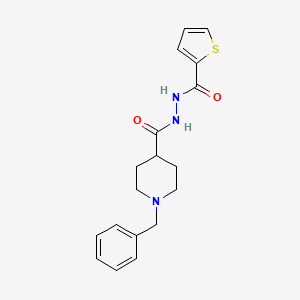
1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl-N’-(thiophene-2-carbonyl)piperidine-4-carbohydrazide is a chemical compound with the CAS Number: 478064-42-5 . It has a molecular weight of 343.45 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of this compound is C18H21N3O2S . The InChI Code is 1S/C18H21N3O2S/c22-17 (19-20-18 (23)16-7-4-12-24-16)15-8-10-21 (11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2, (H,19,22) (H,20,23) .Physical and Chemical Properties Analysis
This compound is a solid in its physical form . It has a molecular weight of 343.45 .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
1-Benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide and related compounds have been explored for their synthesis and structural analysis. In particular, studies have focused on the synthesis of thiophene bioisosteres of spirocyclic sigma receptor ligands, highlighting their pharmacological evaluations and potential as sigma 1 receptor antagonists. The compounds have shown binding with significant affinity and selectivity against various receptors, indicating their potential in therapeutic applications (Oberdorf et al., 2008)(Oberdorf et al., 2008).
Antimicrobial Applications
Research has also extended into the antimicrobial properties of N-substituted derivatives of similar compounds. The synthesis of a series of N-substituted derivatives and their screening against Gram-negative and Gram-positive bacteria showcased moderate to significant antibacterial activity, underscoring the potential of these compounds in addressing antibiotic resistance and infection control (Khalid et al., 2016)(Khalid et al., 2016).
Chemical Reactivity and Molecular Interactions
Further studies have delved into the chemical reactivity and molecular interactions of related compounds, demonstrating their utility in various chemical reactions and potential as intermediates in the synthesis of complex molecules. This includes the exploration of their role in solvent-free one-pot tandem reactions, facilitated by novel catalysts, which opens new avenues for efficient and environmentally friendly chemical synthesis (Chen et al., 2018)(Chen et al., 2018).
Potential in Drug Discovery
The exploration of these compounds extends to their potential in drug discovery, particularly as ligands for sigma receptors, which are implicated in various neurological and psychiatric disorders. The synthesis and pharmacological evaluation of thiophene derivatives as sigma receptor ligands emphasize the ongoing efforts to discover novel therapeutic agents that can modulate sigma receptors for treating conditions such as pain, schizophrenia, and depression (Maier & Wünsch, 2002)(Maier & Wünsch, 2002).
Safety and Hazards
Direcciones Futuras
Future research could focus on exploring the potential applications of this compound, especially given the interesting properties of thiophene derivatives. For instance, thiophene derivatives have shown good antimicrobial effects against various microbial infections . Many commercially-available anticancer agents contain a thiophene nucleus and exert their effects through multiple pathways involved in cancer . Therefore, the evaluation of toxicity of the novel chemicals is important to develop new control recommendations .
Propiedades
IUPAC Name |
1-benzyl-N'-(thiophene-2-carbonyl)piperidine-4-carbohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c22-17(19-20-18(23)16-7-4-12-24-16)15-8-10-21(11-9-15)13-14-5-2-1-3-6-14/h1-7,12,15H,8-11,13H2,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDASVOYLBUGEDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NNC(=O)C2=CC=CS2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
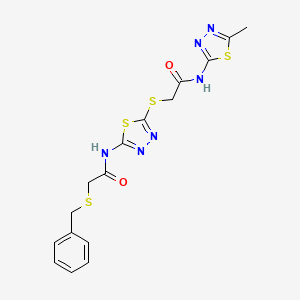

![2-{[2-(2-ethylpiperidin-1-yl)-2-oxoethyl]sulfanyl}-5H,6H,7H,8H-[1,3,4]thiadiazolo[3,2-a][1,3]diazepin-8-one](/img/structure/B2753895.png)
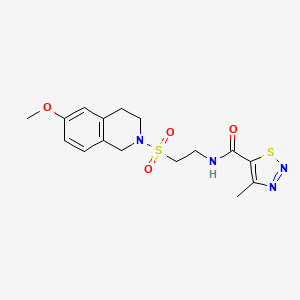
![N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclohexanecarboxamide](/img/structure/B2753899.png)
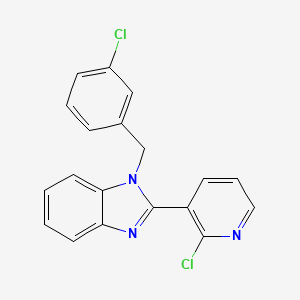

![6-(4-methoxyphenyl)-3-methyl-N-(1,3-thiazol-2-yl)imidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2753904.png)


![1'-(1-(4-Fluorophenyl)-5-oxopyrrolidine-3-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2753910.png)
![N-[(1-Aminocycloheptyl)methyl]-2-phenyl-1,3-oxazole-5-carboxamide;hydrochloride](/img/structure/B2753912.png)

